molecular formula C9H10BrN3O B1454550 4-(6-Bromopyridin-2-yl)piperazin-2-one CAS No. 1289097-77-3

4-(6-Bromopyridin-2-yl)piperazin-2-one

Cat. No. B1454550
CAS RN: 1289097-77-3
M. Wt: 256.1 g/mol
InChI Key: QSWHPDWSKLAJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a bromopyridinyl group attached to the piperazine ring .


Synthesis Analysis

While specific synthesis methods for “4-(6-Bromopyridin-2-yl)piperazin-2-one” were not found, similar compounds have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

Scientific Research Applications

Antimicrobial Applications

Compounds synthesized from derivatives similar to "4-(6-Bromopyridin-2-yl)piperazin-2-one" have been evaluated for their antimicrobial activity. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against two fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). This demonstrates the potential of these compounds in addressing the growing concern of antimicrobial resistance.

Anticancer Applications

Research has also explored the anticancer activities of compounds synthesized from "4-(6-Bromopyridin-2-yl)piperazin-2-one" derivatives. Novel Mannich bases derived from this compound have shown moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Demirci & Demirbas, 2019).

Neuropharmacological Applications

Another area of application is in neuropharmacology, where derivatives have been synthesized to study their effects on learning and memory facilitation in mice, indicating potential applications in treating cognitive disorders (Li Ming-zhu, 2012).

properties

IUPAC Name

4-(6-bromopyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWHPDWSKLAJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromopyridin-2-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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